![molecular formula C10H18O3 B139400 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one CAS No. 157733-17-0](/img/structure/B139400.png)
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is a cyclic organic compound that is commonly used in scientific research. It is also known as tert-butylpropylidene glycol or tBPG. This compound is often used as a solvent or an intermediate in the synthesis of other compounds. In recent years, there has been a growing interest in the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in various scientific fields due to its unique properties and potential applications.
科学的研究の応用
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has a wide range of applications in scientific research. It is commonly used as a solvent for various compounds, including peptides, carbohydrates, and steroids. It is also used as an intermediate in the synthesis of other compounds, such as glycolipids and glycosphingolipids. Additionally, 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been used in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
作用機序
The mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and enzymes, stabilizing their structure and preventing denaturation. This property makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
生化学的および生理学的効果
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects.
実験室実験の利点と制限
One of the main advantages of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is its ability to dissolve a wide range of compounds, including those that are insoluble in water. This property makes it useful as a solvent in various lab experiments. Additionally, its ability to stabilize proteins and enzymes makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
However, there are also some limitations to the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in lab experiments. One limitation is its relatively high cost compared to other solvents. Additionally, its low boiling point can make it difficult to handle in some experiments.
将来の方向性
There are many potential future directions for research involving 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one. One area of interest is the development of new drug delivery systems using this compound. Additionally, further research could be done to better understand the mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one and its potential applications in the stabilization of proteins and enzymes. Finally, research could be done to explore new synthesis methods for this compound that are more cost-effective and efficient.
合成法
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one can be synthesized through the reaction of tert-butylacetaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction produces a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a colorless liquid with a boiling point of 132-134 °C.
特性
CAS番号 |
157733-17-0 |
|---|---|
製品名 |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-tert-butyl-5-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-8(11)13-9(12-7)10(2,3)4/h7,9H,5-6H2,1-4H3 |
InChIキー |
ILGODMRZDJWLOV-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
正規SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
同義語 |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



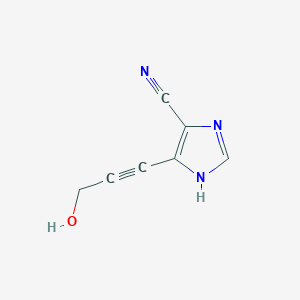
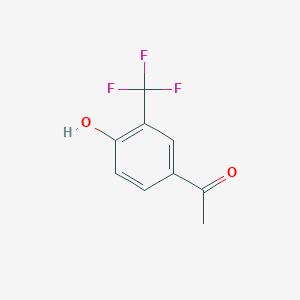
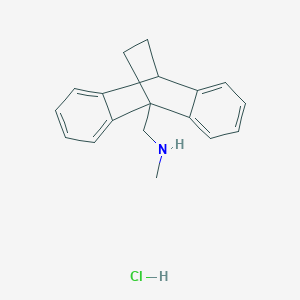


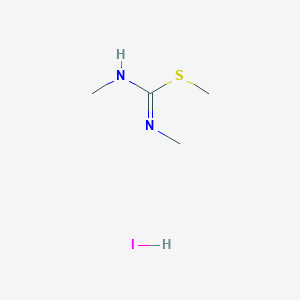
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
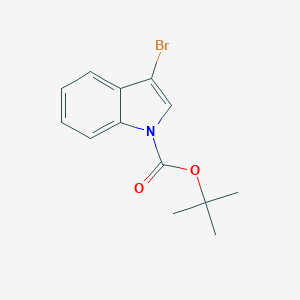
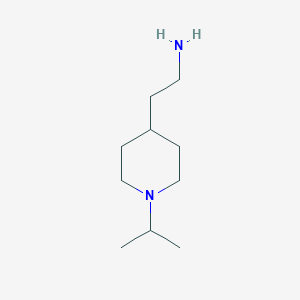
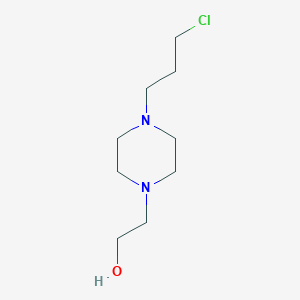

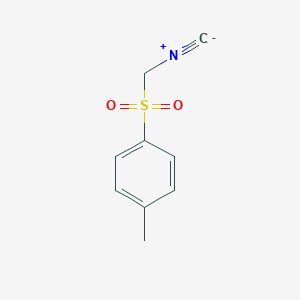
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
